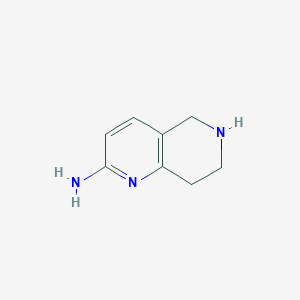
5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine is a chemical compound with the molecular formula C8H11N3 . It has a molecular weight of 149.19 .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine and related compounds often involves multi-step processes . For instance, one method involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine include a boiling point of 323.9±42.0 °C (Predicted), a density of 1.167±0.06 g/cm3 (Predicted), and a pKa of 7.80±0.20 (Predicted) .Applications De Recherche Scientifique
Chemical Properties and Synthesis
“5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 134.18 .
Anticancer Applications
Functionalized 1,6-naphthyridines, which include “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine”, have been studied for their anticancer properties . They have shown promising results against different cancer cell lines . The structure-activity relationship (SAR) and molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .
Anti-HIV Applications
“5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine” derivatives have been synthesized as potential anti-HIV agents . This highlights the potential of this compound in the development of new drugs for HIV treatment.
Anti-microbial Applications
1,6-naphthyridines, including “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine”, have been found to have anti-microbial properties . This suggests that they could be used in the development of new antimicrobial agents.
Analgesic Applications
1,6-naphthyridines have also been found to have analgesic properties . This suggests that “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine” could potentially be used in pain management.
Anti-inflammatory Applications
1,6-naphthyridines have been found to have anti-inflammatory properties . This suggests that “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine” could potentially be used in the treatment of inflammatory conditions.
Anti-oxidant Applications
1,6-naphthyridines have been found to have anti-oxidant properties . This suggests that “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine” could potentially be used in the management of oxidative stress-related conditions.
Other Applications
Apart from the above-mentioned applications, 1,6-naphthyridines have been found to have a variety of other applications . These include use in diagnostics, treatment of several human diseases, agriculture, industrial endeavors, and photophysical applications .
Orientations Futures
The future directions for the study of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by naphthyridines, there may be potential for the development of new therapeutic agents .
Mécanisme D'action
Target of Action
It’s known that 1,6-naphthyridines, a class of compounds to which this molecule belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It’s known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain 1,6-naphthyridines act as anti-HIV agents .
Pharmacokinetics
The compound’s molecular weight is 22212 , which is within the optimal range for drug-like molecules, suggesting good bioavailability.
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQZNYOLOXKRCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine interact with its target and what are the downstream effects?
A: 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine acts as a highly potent inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) []. While the specific interaction mechanism is not detailed in the provided abstract, CDK4/6 inhibitors typically block the activity of these kinases by competing with ATP for binding to the active site. This inhibition prevents the phosphorylation of retinoblastoma protein (Rb), a key regulator of cell cycle progression. As a result, the cell cycle is arrested in the G1 phase, preventing uncontrolled cell division and tumor growth.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



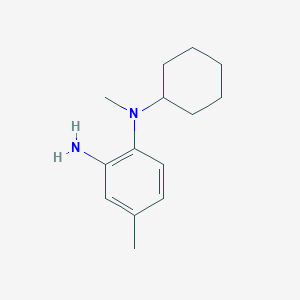
![N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1386101.png)
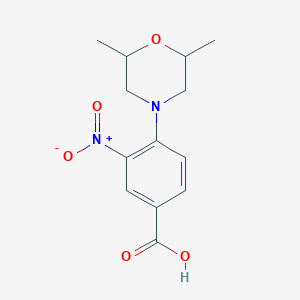

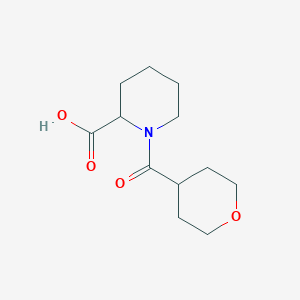
![Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine](/img/structure/B1386106.png)
![2-[(Cyclohexylmethyl)amino]isonicotinic acid](/img/structure/B1386107.png)
![N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine](/img/structure/B1386108.png)
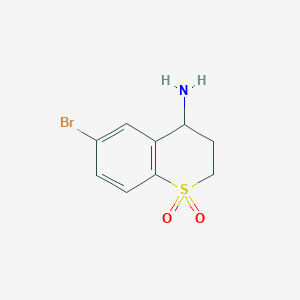
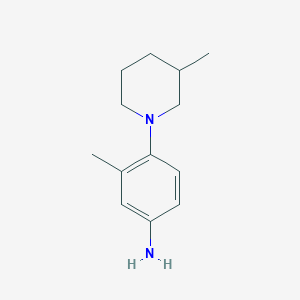
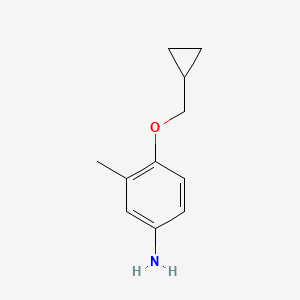


![1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1386118.png)